N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide
Overview
Description
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide is a compound that features a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids
Preparation Methods
The synthesis of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide can be approached through several methods. One common synthetic route involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with benzenesulfonamide in the presence of a suitable base . The reaction conditions typically include moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group, resulting in various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety or the phenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors involved in various biological processes . This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide can be compared with other tetrazole-containing compounds, such as:
5-phenyl-1H-tetrazole: Similar in structure but lacks the benzenesulfonamide moiety, leading to different biological activities.
1-phenyl-1H-tetrazole-5-carbaldehyde: A precursor in the synthesis of the target compound, with distinct chemical properties.
Tetrazole derivatives: Various derivatives with different substituents on the tetrazole ring, each exhibiting unique chemical and biological properties.
The uniqueness of this compound lies in its combination of the tetrazole ring and the benzenesulfonamide moiety, which imparts specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-22(21,13-9-5-2-6-10-13)15-11-14-16-17-18-19(14)12-7-3-1-4-8-12/h1-10,15H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQZZTUBPCCAFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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